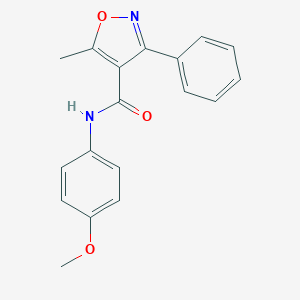![molecular formula C19H21NO4S B448539 Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 304685-82-3](/img/structure/B448539.png)
Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of benzothiophene . It is an organic compound that contains a benzothiophene group, which is a heterocyclic compound with a sulfur atom and a benzene ring .
Synthesis Analysis
A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et N afforded the acylated ester .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a benzothiophene group, an amine group, and a carboxylate group . The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis
The compound has been involved in several chemical reactions. For instance, it has been used in the stereoselective ketonization-olefination of indoles . It has also been involved in Lewis base catalyzed hydrosilylation and sequential reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 359.43934 . It has a refractive index of n20/D 1.5360 (lit.), a boiling point of >268 °C (lit.), and a density of 1.146 g/mL at 25 °C (lit.) .Mechanism of Action
While the exact mechanism of action of this compound is not clear, it is known that similar compounds inhibit several different tyrosine kinases, including MET, AXL, and FGFR. These kinases are involved in several different signaling pathways that are important for cancer cell growth and proliferation.
properties
IUPAC Name |
ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-24-19(22)16-14-9-4-5-10-15(14)25-18(16)20-17(21)12-7-6-8-13(11-12)23-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXAIEXRXRBLEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide](/img/structure/B448457.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B448458.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B448459.png)
![3-({[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B448463.png)
![ethyl 4-[4-(5-ethoxycarbonyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B448464.png)
![Dimethyl 5-{[(3-methylphenoxy)acetyl]amino}isophthalate](/img/structure/B448465.png)





![N-(2-{[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)benzamide](/img/structure/B448478.png)
![2-{3-[(3-iodoanilino)carbonyl]phenyl}-N-(3-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B448479.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448480.png)